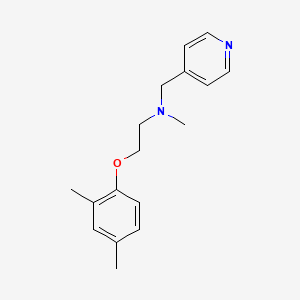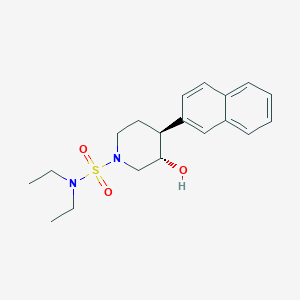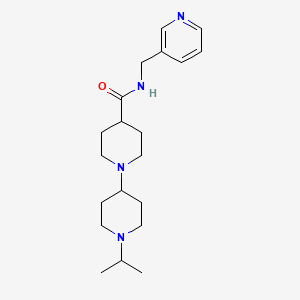
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine
Overview
Description
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine, also known as DPPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPPE is a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and neuroprotection.
Mechanism of Action
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine acts as a selective agonist for the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine enhances the activity of the α7 receptor by binding to a specific site on the receptor and stabilizing its open state.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine enhances the activity of the α7 receptor, leading to increased calcium influx and downstream signaling. 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have demonstrated that 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for more precise modulation of this receptor, without affecting other receptors that may be involved in the same physiological processes. However, one limitation of using 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine is its relatively low yield in the synthesis process, which can make it more expensive and time-consuming to produce.
Future Directions
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the efficacy and safety of 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine in these conditions. Another area of interest is the development of new analogs of 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine that may have improved potency and selectivity for the α7 receptor. Additionally, studies are needed to further elucidate the downstream signaling pathways activated by the α7 receptor and how they may be modulated by 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine has been shown to have potential applications in various areas of scientific research. One of the main areas of interest is its role in the central nervous system, particularly in the modulation of the α7 nicotinic acetylcholine receptor. 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine has been shown to enhance the activity of this receptor, which is involved in various physiological processes such as learning and memory, inflammation, and neuroprotection. 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14-4-5-17(15(2)12-14)20-11-10-19(3)13-16-6-8-18-9-7-16/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVJSKDOWAHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN(C)CC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-fluoro-3-methoxybenzyl)piperazin-1-yl]-2,6-dimethoxypyrimidine](/img/structure/B3813685.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3813704.png)

![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B3813725.png)
![N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3813728.png)
![8-(5-propylpyrimidin-2-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3813729.png)

![7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)
![methyl {4-[(8-fluoroquinolin-2-yl)carbonyl]-3-methyl-2-oxopiperazin-1-yl}acetate](/img/structure/B3813758.png)
![6-ethyl-2-morpholin-4-yl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3813768.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3813771.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3R)-3-fluoropyrrolidin-1-yl]acetamide](/img/structure/B3813787.png)
![(4-chloro-2-fluorobenzyl)methyl[(3-pyridin-4-ylisoxazol-5-yl)methyl]amine](/img/structure/B3813801.png)